molecular formula C4H2Cl2F2N2S B2599341 2-(Chlorodifluoromethyl)-5-(chloromethyl)-1,3,4-thiadiazole CAS No. 2378502-77-1

2-(Chlorodifluoromethyl)-5-(chloromethyl)-1,3,4-thiadiazole

Cat. No.: B2599341
CAS No.: 2378502-77-1
M. Wt: 219.03
InChI Key: TYECHUGTJUIJPJ-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethyl)-5-(chloromethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorodifluoromethyl)-5-(chloromethyl)-1,3,4-thiadiazole typically involves the reaction of chlorodifluoromethyl compounds with thiadiazole derivatives under specific conditions. One common method involves the use of chlorodifluoromethylating agents in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorodifluoromethyl)-5-(chloromethyl)-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Chlorodifluoromethyl)-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .

Properties

IUPAC Name

2-[chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2F2N2S/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYECHUGTJUIJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2F2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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